molecular formula C7H12N4O B13622241 5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole

5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole

Cat. No.: B13622241
M. Wt: 168.20 g/mol
InChI Key: YKMHDBZZBYANJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Azetidin-3-yloxy)methyl)-1-methyl-1H-1,2,4-triazole is a triazole derivative featuring a 1,2,4-triazole core substituted with a methyl group at the N1 position and an azetidin-3-yloxymethyl moiety at the C5 position.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

5-(azetidin-3-yloxymethyl)-1-methyl-1,2,4-triazole

InChI

InChI=1S/C7H12N4O/c1-11-7(9-5-10-11)4-12-6-2-8-3-6/h5-6,8H,2-4H2,1H3

InChI Key

YKMHDBZZBYANJI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)COC2CNC2

Origin of Product

United States

Preparation Methods

N-Methylation of 1,2,4-Triazole

  • Starting material: 1,2,4-triazole
  • Reagents: Potassium hydroxide (KOH), ethanol, chloromethane
  • Conditions: The reaction mixture is refluxed with chloromethane in the presence of KOH and ethanol, facilitating nucleophilic substitution to yield 1-methyl-1,2,4-triazole.
  • Notes: This method avoids N-methyl isomerization and excessive quaternization, common issues in direct methylation reactions, yielding a high-quality product.

Protection and Functionalization at the 5-Position

  • Lithium Reagent Protection: The 5-position of 1-methyl-1,2,4-triazole is protected using lithium reagents such as n-butyllithium or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) with TMEDA as a ligand.
  • Halogenation or Silylation:
    • Reaction with dibromomethane yields 5-bromo-1-methyl-1H-1,2,4-triazole.
    • Reaction with trimethylchlorosilane yields 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole.
  • Purpose: These intermediates serve as handles for further carboxylation and substitution reactions.

Carboxylation at the 3-Position

  • The 5-substituted 1-methyl-1H-1,2,4-triazole derivative is treated with LDA and carbon dioxide under low temperature (-78 °C) to introduce a carboxylic acid group at the 3-position.
  • The reaction is carefully controlled with molar ratios of triazole:LDA:CO₂ at approximately 1:1.10-1.20:2.00-7.00 to maximize yield and selectivity.

Esterification to Methyl Ester

  • The 3-carboxylic acid derivative is converted to the methyl ester via reaction with thionyl chloride and methanol, typically by dropwise addition of thionyl chloride to a methanol solution of the acid intermediate.
  • The molar ratio of acid to thionyl chloride is maintained around 1:1.20-1.30.

Deprotection and Reduction

  • For 5-bromo intermediates, catalytic hydrogenation with 5% palladium on carbon (Pd/C) and DBU in methanol under mild hydrogen pressure (0.1-0.3 MPa) at 25-35 °C removes the bromine substituent, yielding the 1-methyl-1H-1,2,4-triazole-3-methyl formate.
  • Alternatively, zinc powder in acetic acid can be used for reduction at 15-35 °C.
  • For 5-trimethylsilyl derivatives, tetrabutylammonium fluoride (TBAF) in 2-methyltetrahydrofuran at 0-25 °C facilitates deprotection.

Summary of Key Reaction Parameters and Yields

Step Reaction Key Reagents/Conditions Yield/Notes
1 N-Methylation of 1,2,4-triazole 1,2,4-triazole, KOH, ethanol, chloromethane, reflux High quality, avoids isomerization
2 5-Position protection n-Butyllithium or LDA, TMEDA, THF, dibromomethane or trimethylchlorosilane, cooling Formation of 5-bromo or 5-trimethylsilyl derivatives
3 Carboxylation at 3-position LDA, CO₂, THF, -78 °C 72.5% yield for 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
4 Esterification Thionyl chloride, methanol Controlled molar ratios for optimal yield
5 Deprotection/reduction Pd/C hydrogenation or zinc/acetic acid or TBAF Mild conditions, efficient bromine removal
6 Etherification with azetidin-3-ol Activation of hydroxyl, base catalysis or Mitsunobu conditions Inferred method; specific yields not reported

Mechanistic Insights and Challenges

  • The N-methylation step is critical to avoid formation of isomeric by-products; the use of chloromethane under strong alkali conditions helps achieve regioselectivity.
  • Protection at the 5-position by lithiation allows selective functionalization, enabling carboxylation at the 3-position without interference.
  • Carboxylation with CO₂ under strong base and low temperature ensures the introduction of the acid group with high regioselectivity.
  • Deprotection and reduction steps require mild hydrogenation or reductive conditions to avoid decomposition of the triazole ring.
  • The coupling of azetidin-3-ol to the triazole core likely requires activation of the hydroxyl group or the use of coupling reagents to form the ether linkage efficiently.

The preparation of 5-((Azetidin-3-yloxy)methyl)-1-methyl-1H-1,2,4-triazole involves a multi-step synthetic route beginning with the regioselective methylation and functionalization of 1,2,4-triazole. The key steps include N-methylation, 5-position protection and halogenation or silylation, carboxylation at the 3-position, esterification, and deprotection. The final introduction of the azetidin-3-yloxy methyl group is achieved via nucleophilic substitution or etherification strategies, although detailed experimental protocols are limited in public literature. The described methods provide a high degree of control over regioselectivity and yield, making them suitable for the synthesis of this compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the azetidine or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the compound .

Scientific Research Applications

5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Comparisons

The compound’s key structural differentiator is the azetidine-ether substituent. Below is a comparison with other 1,2,4-triazole derivatives:

Compound Substituents Key Features Reference
5-((Azetidin-3-yloxy)methyl)-1-methyl-1H-1,2,4-triazole C5: Azetidin-3-yloxymethyl; N1: Methyl Compact azetidine ring enhances rigidity; ether linkage improves solubility.
5-(1-Adamantyl)-4-arylideneamino-1,2,4-triazoles C5: Adamantyl; C4: Arylideneamino Bulky adamantyl group increases lipophilicity; antimicrobial activity.
5-Aryl-1H-1,2,4-triazoles (COX-2 inhibitors) C5: Aryl (e.g., 4-methylsulfonylphenyl) Aryl groups enhance enzyme binding; anti-inflammatory and analgesic effects.
5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl derivatives C5: Thiadiazole-thioether Thioether linkage and heterocycle improve antioxidant and antimicrobial activity.
Bis-1,2,4-triazoles (e.g., BTNAT) C3/C5: Nitro, trinitromethyl, or azido groups High nitrogen content for energetic applications; moderate thermal stability.

Biological Activity

5-((Azetidin-3-yloxy)methyl)-1-methyl-1H-1,2,4-triazole (CAS Number: 1479196-44-5) is a compound belonging to the 1,2,4-triazole class, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory and antimicrobial properties, as well as its potential applications in medicinal chemistry.

  • Molecular Formula : C₇H₁₂N₄O
  • Molecular Weight : 168.20 g/mol
  • Structure : The compound features a triazole ring, which is a key structural element associated with various biological activities.

Anti-inflammatory Activity

Compounds containing the 1,2,4-triazole moiety have shown significant anti-inflammatory effects. A study highlighted that derivatives of this class can act as inhibitors of the 5-lipoxygenase activating protein (FLAP), which is crucial in leukotriene biosynthesis. In vitro tests demonstrated that certain triazole derivatives could suppress the formation of leukotrienes in human macrophages and neutrophils, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented. Research indicates that compounds similar to this compound exhibit activity against a range of pathogenic bacteria and fungi. For instance:

  • Gram-positive bacteria : Moderate to good activity against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa .

Case Study 1: Synthesis and Testing

A study synthesized various 1,2,4-triazole derivatives and tested their antimicrobial efficacy. Among these, compounds with specific substitutions on the triazole ring showed enhanced activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly influence biological activity .

Case Study 2: Anti-inflammatory Screening

In another investigation focusing on anti-inflammatory properties, researchers utilized a virtual screening approach to identify potential FLAP inhibitors among triazole derivatives. The most promising candidates exhibited IC₅₀ values in the low micromolar range, demonstrating effective inhibition of leukotriene production .

Summary of Findings

Activity TypeTarget Organisms/PathwaysObserved EffectsReferences
Anti-inflammatoryFLAP in leukotriene biosynthesisSuppression of leukotriene formation
AntimicrobialGram-positive & Gram-negative bacteriaModerate to good inhibition zones

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC .
  • Optimize solvent choice (e.g., CHCl₃ or propan-2-ol) and temperature to avoid side reactions like over-alkylation .

Basic: How can the structure of this compound be confirmed experimentally?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the azetidine oxygen-methyl linkage and triazole substitution pattern. For example, the methyl group at the 1-position of the triazole typically resonates at δ ~3.5 ppm .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. SHELXL is widely used for small-molecule structures due to its robust handling of restraints and constraints .
  • Mass spectrometry : Confirm molecular weight via ESI-MS, ensuring the molecular ion peak aligns with the calculated mass (e.g., [M+H]⁺ for C₈H₁₃N₄O).

Q. Example Workflow :

Grow single crystals via slow evaporation in methanol.

Collect diffraction data (e.g., Cu-Kα radiation).

Refine using SHELXL, checking for R-factor convergence (<5%) .

Advanced: How do structural modifications (e.g., azetidine vs. pyrrolidine substitution) affect bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic substitution and biological testing. For instance:

  • Azetidine vs. pyrrolidine : Azetidine’s smaller ring size increases ring strain, potentially enhancing binding affinity to targets like enzymes or receptors. Compare inhibitory activity against a target (e.g., tyrosinase or COX-2) using assays like fluorescence quenching or enzymatic inhibition .
  • Methylene linker : Replace the methylene group with sulfur or oxygen to study electronic effects on solubility and potency.

Q. Purification Workflow :

Crude product → Column chromatography (eluent: CH₂Cl₂/MeOH 95:5).

Recrystallization from ethanol/water (yield: 65-70%).

Final purity verification via HPLC (>98%) .

Advanced: How can the compound’s stability under physiological conditions be evaluated?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via LC-MS .
  • Plasma stability : Add compound to human plasma (37°C, 1h), precipitate proteins with acetonitrile, and analyze supernatant.
  • Light sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation using UV spectroscopy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.